Cas no 858232-97-0 (2-(7-Methyl-1h-indol-3-yl)acetonitrile)

2-(7-Methyl-1h-indol-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 7-methylindole-3-acetonitrile
- ACMC-20lp4p
- CTK2J2146
- (7-methyl-indol-3-yl)-acetonitrile
- AGN-PC-00LC4X
- Methanone, (7-methyl-1H-indol-2-yl)phenyl-
- (7-methyl-1H-indol-2-yl)(phenyl)methanone
- (7-methyl-1H-indol-3-yl)acetonitrile
- 7-methyl-1H-Indole-3-acetonitrile
- 2-(7-methyl-1H-indol-3-yl)acetonitrile
- CS-0262402
- G22358
- SCHEMBL15267239
- Z1198165196
- 858232-97-0
- EN300-82449
- MFCD04972089
- DB-359877
- AKOS005259025
- 2-(7-Methyl-1h-indol-3-yl)acetonitrile
-
- MDL: MFCD04972089
- インチ: InChI=1S/C11H10N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5H2,1H3
- InChIKey: LLHXXGYXFMACFJ-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=CC=C1)C(=CN2)CC#N
計算された属性
- せいみつぶんしりょう: 170.084398327g/mol
- どういたいしつりょう: 170.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 39.6Ų
2-(7-Methyl-1h-indol-3-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1261164-5g |
(7-methyl-1H-indol-3-yl)acetonitrile |
858232-97-0 | 97% (HPLC) | 5g |
$1680 | 2024-06-06 | |
eNovation Chemicals LLC | Y1261164-25g |
(7-methyl-1H-indol-3-yl)acetonitrile |
858232-97-0 | 97% (HPLC) | 25g |
$5400 | 2024-06-06 | |
Enamine | EN300-82449-0.25g |
2-(7-methyl-1H-indol-3-yl)acetonitrile |
858232-97-0 | 95.0% | 0.25g |
$121.0 | 2025-03-21 | |
abcr | AB509934-5g |
7-Methylindole-3-acetonitrile; . |
858232-97-0 | 5g |
€1622.50 | 2025-02-27 | ||
1PlusChem | 1P00G7KM-100mg |
(7-methyl-1H-indol-3-yl)acetonitrile |
858232-97-0 | ≥ 97% (HPLC) | 100mg |
$111.00 | 2025-02-27 | |
1PlusChem | 1P00G7KM-5g |
(7-methyl-1H-indol-3-yl)acetonitrile |
858232-97-0 | ≥ 97% (HPLC) | 5g |
$1167.00 | 2025-02-27 | |
abcr | AB509934-100mg |
7-Methylindole-3-acetonitrile; . |
858232-97-0 | 100mg |
€159.90 | 2025-02-27 | ||
A2B Chem LLC | AH55510-1g |
2-(7-Methyl-1h-indol-3-yl)acetonitrile |
858232-97-0 | ≥ 97% (HPLC) | 1g |
$292.00 | 2024-04-19 | |
Aaron | AR00G7SY-500mg |
(7-methyl-1H-indol-3-yl)acetonitrile |
858232-97-0 | 95% | 500mg |
$288.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333072-2.5g |
2-(7-Methyl-1h-indol-3-yl)acetonitrile |
858232-97-0 | 97% | 2.5g |
¥14040.00 | 2024-07-28 |
2-(7-Methyl-1h-indol-3-yl)acetonitrile 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
2-(7-Methyl-1h-indol-3-yl)acetonitrileに関する追加情報
Professional Introduction to 2-(7-Methyl-1H-indol-3-yl)acetonitrile (CAS No. 858232-97-0)
2-(7-Methyl-1H-indol-3-yl)acetonitrile, with the chemical formula C11H10N2, is a significant compound in the field of pharmaceutical and chemical research. This heterocyclic organic molecule has garnered considerable attention due to its structural complexity and potential applications in drug development. The compound's unique framework, featuring a nitrile group attached to a methyl-substituted indole ring, makes it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
TheCAS registry number 858232-97-0 provides a unique identifier for this compound, facilitating its recognition and study in scientific literature. The indole moiety, a fused benzene and pyrrole ring system, is well-documented for its role in biological activities. Specifically, derivatives of indole have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a methyl group at the 7-position of the indole ring in 2-(7-Methyl-1H-indol-3-yl)acetonitrile may influence its electronic properties and reactivity, making it an intriguing subject for further investigation.
In recent years, there has been a growing interest in developing novel therapeutic agents based on indole derivatives. The nitrile group in 2-(7-Methyl-1H-indol-3-yl)acetonitrile serves as a versatile handle for further functionalization, allowing chemists to explore diverse chemical modifications. This flexibility has led to its use in synthesizing more complex molecules with tailored biological activities. For instance, researchers have utilized this compound as a precursor in the preparation of indole-based drugs that target specific enzymatic pathways involved in disease mechanisms.
One of the most compelling aspects of 2-(7-Methyl-1H-indol-3-yl)acetonitrile is its potential application in the development of small-molecule inhibitors. Small molecules play a crucial role in modern medicine, particularly as inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The indole scaffold is known to interact effectively with biological targets due to its ability to mimic natural substrates or modulate enzyme activity. By incorporating the methyl-substituted indole ring into drug candidates, scientists aim to enhance binding affinity and improve therapeutic efficacy.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates derived from indole derivatives. Researchers have systematically modified various positions on the indole ring to assess how these changes affect biological activity. For example, substituents at the 3-position can significantly alter the compound's interactions with biological targets. In the case of 2-(7-Methyl-1H-indol-3-yl)acetonitrile, the nitrile group at the 3-position provides a site for further functionalization, enabling the synthesis of analogs with enhanced potency or selectivity.
The synthesis of 2-(7-Methyl-1H-indol-3-yl)acetonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by purification techniques such as column chromatography or recrystallization. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in broader research applications.
The pharmacological profile of 2-(7-Methyl-1H-indol-3-yl)acetonitrile is still being elucidated through ongoing research efforts. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health. For instance, it has been proposed that derivatives of this molecule could interfere with pathways involved in tumor growth or inflammation. These findings underscore the need for further investigation into its potential as a lead compound for drug development.
In conclusion, 2-(7-Methyl-1H-indol-3-yl)acetonitrile (CAS No. 858232-97-0) represents an exciting opportunity for researchers interested in medicinal chemistry and drug discovery. Its unique structural features and potential biological activities make it a promising candidate for further exploration. As our understanding of structure-function relationships continues to evolve, compounds like this one will play an increasingly important role in developing novel therapeutic agents that address unmet medical needs.
858232-97-0 (2-(7-Methyl-1h-indol-3-yl)acetonitrile) 関連製品
- 2223053-90-3(5-propoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2229513-87-3(4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid)
- 326882-17-1(2-4-(morpholine-4-sulfonyl)benzoyl-1,2,3,4-tetrahydroisoquinoline)
- 91799-71-2(1-Chloro-8-iodonaphthalene)
- 2228089-62-9(2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid)
- 2137995-20-9(Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl-)
- 1806919-15-2(4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid)
- 1393534-24-1([2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine)
- 2138104-75-1(2-(morpholin-4-yl)quinazoline-5-carboxylic acid)
- 2381892-64-2(rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid)
